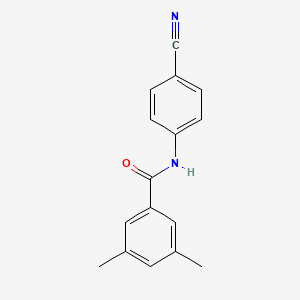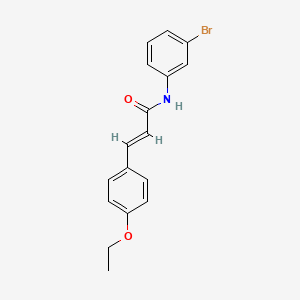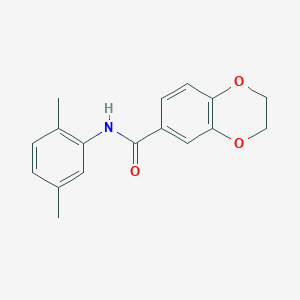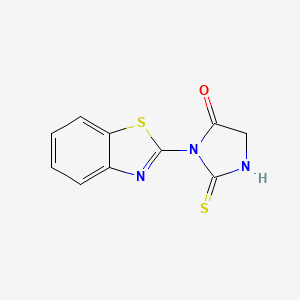
N-(4-cyanophenyl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-3,5-dimethylbenzamide (referred to as CNB or compound 1) is a small molecule that has gained considerable attention in the scientific community due to its potential applications in drug discovery. CNB is a member of the benzamide family of compounds, which have been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
Mécanisme D'action
The mechanism of action of CNB is not fully understood, but it is thought to involve the inhibition of certain enzymes or signaling pathways that are involved in cell growth and survival. One study suggested that CNB may inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell proliferation and survival. Another study suggested that CNB may inhibit the activity of the proteasome, which is responsible for degrading proteins in cells.
Biochemical and Physiological Effects
In addition to its anti-tumor properties, CNB has also been shown to exhibit other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been shown to have anti-viral effects by inhibiting the replication of certain viruses, including HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CNB is that it is relatively easy to synthesize and purify, which makes it a useful tool for studying its biological effects. However, one limitation of CNB is that it can be toxic to cells at high concentrations, which can make it difficult to study its effects in vivo.
Orientations Futures
There are several future directions for research on CNB. One area of interest is the development of analogs of CNB with improved potency and selectivity for specific targets. Another area of interest is the use of CNB in combination with other drugs or therapies to enhance its anti-tumor effects. Finally, further studies are needed to better understand the mechanism of action of CNB and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, N-(4-cyanophenyl)-3,5-dimethylbenzamide is a small molecule with potential applications in drug discovery. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral effects, and has been studied extensively for its potential use as a therapeutic agent. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of CNB has been described in several publications. One of the most commonly used methods involves the reaction of 4-cyanobenzoyl chloride with 3,5-dimethylaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure CNB. Other methods for synthesizing CNB have also been reported, including the use of palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis.
Applications De Recherche Scientifique
CNB has been studied extensively for its potential use as a therapeutic agent. In particular, it has been investigated for its anti-tumor properties. Several studies have shown that CNB can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer treatment.
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-7-12(2)9-14(8-11)16(19)18-15-5-3-13(10-17)4-6-15/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTBNJTVHJFOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358734 |
Source


|
| Record name | N-(4-cyanophenyl)-3,5-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
700850-49-3 |
Source


|
| Record name | N-(4-cyanophenyl)-3,5-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5813287.png)
![5-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5813297.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5813308.png)

![2-[(4-chlorophenyl)thio]-N-cyclopropylacetamide](/img/structure/B5813336.png)
![methyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5813343.png)
![5-(4-bromophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5813345.png)

![3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one](/img/structure/B5813357.png)



![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5813380.png)